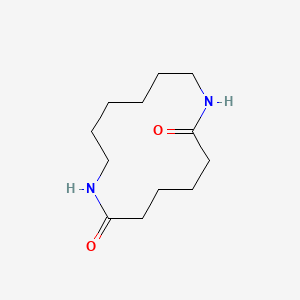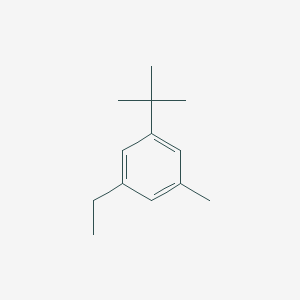
1,8-Diazacyclotetradecane-2,7-dione
Overview
Description
1,8-Diazacyclotetradecane-2,7-dione is an organic compound with the molecular formula C12H22N2O2. It is also known by its IUPAC name, this compound. This compound is characterized by its cyclic structure, which includes two nitrogen atoms and two carbonyl groups. It is a white to off-white crystalline solid with a melting point of approximately 263°C .
Mechanism of Action
Preparation Methods
1,8-Diazacyclotetradecane-2,7-dione can be synthesized through a multi-step process. One common method involves the reaction of hexanedial with substituted amines under suitable conditions to form 1,8-diazacyclotetradecane, which is then oxidized to produce this compound . Industrial production methods often involve the condensation of adipic acid and hexamethylenediamine, followed by a series of heating and pressure adjustments to achieve the desired polymer .
Chemical Reactions Analysis
1,8-Diazacyclotetradecane-2,7-dione participates in various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also undergo ligand exchange reactions, forming coordination complexes with metals . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,8-Diazacyclotetradecane-2,7-dione has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, a catalyst in organic synthesis, and an intermediate in the production of polymers such as nylon 66 . In biology and medicine, it is studied for its potential use in drug delivery systems and as a building block for bioactive molecules . Additionally, it is employed in the analysis of microplastics in environmental samples using techniques like pyrolysis-gas chromatography-mass spectrometry .
Comparison with Similar Compounds
1,8-Diazacyclotetradecane-2,7-dione can be compared to other cyclic compounds with similar structures, such as 1,8-dioxacyclotetradecane-2,7-dione and this compound derivatives. These compounds share similar chemical properties but differ in their specific functional groups and reactivity. The presence of nitrogen atoms in this compound makes it unique in its ability to form coordination complexes and participate in a wider range of chemical reactions .
Properties
IUPAC Name |
1,8-diazacyclotetradecane-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-7-3-4-8-12(16)14-10-6-2-1-5-9-13-11/h1-10H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNYYEPTQTZOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(=O)CCCCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962621 | |
| Record name | 1,8-Diazacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4266-66-4 | |
| Record name | 1,7-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Diazacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















